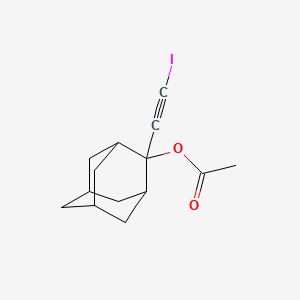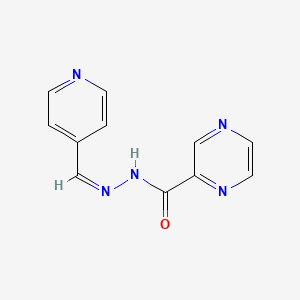
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine, also known as DMN-TA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMN-TA is a triazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been suggested that 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine may act by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins. 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has also been shown to interact with DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-bacterial, and neuroprotective effects. 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has also been shown to have antioxidant and anti-inflammatory properties. However, the exact mechanism by which 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine exerts these effects is still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its high solubility in various solvents and its stability under various conditions. However, 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine. One direction is to investigate the potential of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine as a drug for the treatment of cancer and other diseases. Another direction is to explore the use of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine and its biochemical and physiological effects.
Métodos De Síntesis
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-1,2,4-triazole-4-amine with 2-nitrobenzaldehyde in the presence of a catalyst. Another method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole-4-amine with 2-nitrobenzyl chloride in the presence of a base. Both methods yield 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine in good yields.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. In agriculture, 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been used as a pesticide to control various pests. In material science, 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been used as a building block for the synthesis of various functional materials.
Propiedades
IUPAC Name |
(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-8-13-14-9(2)15(8)12-7-10-5-3-4-6-11(10)16(17)18/h3-7H,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSYOLVVOXLAGC-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)-1-(2-nitrophenyl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)


